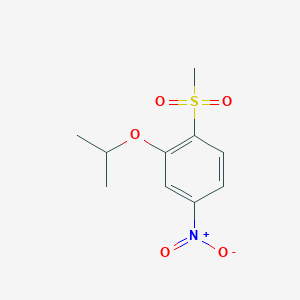

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is characterized by the presence of an isopropoxy group, a methanesulfonyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene typically involves the following steps:

Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Sulfonation: The sulfonyl group is introduced by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to yield the corresponding amine. This reaction is critical for synthesizing aromatic amines used in pharmaceuticals and agrochemicals.

| Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| H₂ (2–3 bar), Pd/C, EtOH, 25°C | 2-Isopropoxy-1-methanesulfonyl-4-aminobenzene | Predicted based on analogous hydrogenations of nitroarenes |

-

Mechanism : Nitro reduction proceeds via sequential electron-proton transfers, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

-

Steric/Electronic Effects : The methanesulfonyl group stabilizes intermediates through electron-withdrawing effects, while the bulky isopropoxy group may slow reaction kinetics .

Electrophilic Aromatic Substitution (EAS)

The compound’s substituents create a deactivated aromatic ring, limiting EAS reactivity. Key directing effects:

-

Nitro (-NO₂) : Strongly deactivating, meta-directing.

-

Methanesulfonyl (-SO₂CH₃) : Electron-withdrawing, meta-directing.

-

Isopropoxy (-O-iPr) : Activating (ortho/para-directing), but dominated by deactivating groups .

-

Challenges : Competing deactivation from nitro and sulfonyl groups necessitates harsh conditions, often leading to low yields .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring enables NAS at specific positions under activating conditions:

a) Methanesulfonyl Group

-

Reduction : LiAlH₄ reduces -SO₂CH₃ to -SH (thiol) under anhydrous conditions .

-

Nucleophilic Displacement : Resistant to substitution due to strong C-S bond stability .

b) Isopropoxy Group

Radical Reactions

The nitro group participates in radical-mediated cross-coupling under transition metal-free conditions, forming C-N bonds via aminyl radicals :

| Conditions | Product | Yield |

|---|---|---|

| tBuOK, DMSO, O₂, 25°C | 2-Isopropoxy-1-methanesulfonyl-4-(indolin-1-yl)benzene | ~52% |

-

Mechanism : tBuOK generates aminyl radicals from indoline, which undergo regioselective coupling at the nitro-substituted position .

Crystal Packing and Non-Covalent Interactions

Intermolecular C-H···O hydrogen bonds between nitro and methanesulfonyl groups stabilize the solid-state structure, as observed in analogous nitroarenes . These interactions influence solubility and reactivity in condensed phases.

Aplicaciones Científicas De Investigación

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity

Mecanismo De Acción

The mechanism of action of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to enzyme inhibition or modification of protein function. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, further influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Isopropoxy-1-methanesulfonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

2-Isopropoxy-1-methanesulfonyl-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

2-Isopropoxy-1-methanesulfonyl-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group allows for reduction reactions, while the methanesulfonyl group provides stability and the potential for further functionalization. The isopropoxy group adds to its versatility in chemical synthesis .

Actividad Biológica

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group, which is known for its diverse biological activities. The nitro group can act as both a pharmacophore and a toxicophore, influencing interactions with various biomolecules.

Antimicrobial Activity

Recent studies have highlighted that nitro compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to interact with microbial enzymes and cellular structures, leading to cell death in various pathogens, including bacteria and fungi .

Anti-inflammatory Properties

Nitro compounds have also been investigated for their anti-inflammatory effects. For instance, certain nitro-substituted compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests that this compound may possess similar properties, potentially making it useful in treating inflammatory diseases .

Cytotoxic Effects

In vitro studies have demonstrated that compounds with a nitro group can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group undergoes reduction within cells, leading to the formation of reactive intermediates that can modify cellular macromolecules, resulting in toxicity .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or inflammatory responses, contributing to its pharmacological effects .

- Interaction with Nucleic Acids : Nitro compounds can also interact with DNA and RNA, potentially leading to mutagenic effects or apoptosis in cancer cells .

Study on Antimicrobial Activity

A recent study investigated a series of nitro compounds for their antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 10 μM to 30 μM, indicating potent antimicrobial properties .

Toxicological Profile Analysis

A toxicological review highlighted the adverse effects associated with nitrobenzene derivatives. In animal models, exposure led to hematological changes such as methemoglobinemia and splenic alterations. These findings underscore the importance of understanding the safety profile of compounds like this compound before clinical application .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-methylsulfonyl-4-nitro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(2)16-9-6-8(11(12)13)4-5-10(9)17(3,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQNKZKYSWUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.